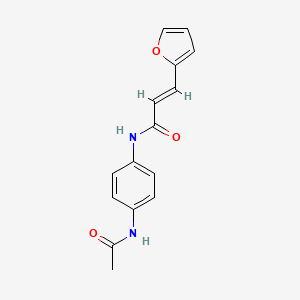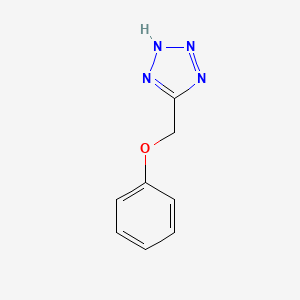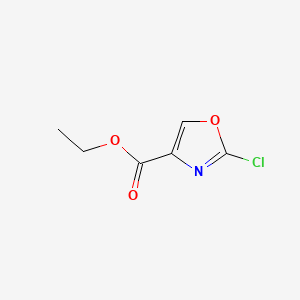![molecular formula C10H5F6NO2 B2875888 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile CAS No. 1845713-67-8](/img/structure/B2875888.png)
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile” is a chemical compound with the CAS number 1845713-67-8 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of “4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile” has been studied through both experimental and theoretical vibrational analysis. The effects of substituents on aniline’s structure and the vibrational spectra of related molecules have been characterized, providing insight into the molecule’s structural dynamics and stability.Physical And Chemical Properties Analysis
“4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile” is a liquid at ambient temperature . Its molecular weight is 285.15 .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile: serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, providing pathways to synthesize complex organic compounds. This compound can be used to introduce fluorinated side chains into molecules, which is particularly beneficial in the development of pharmaceuticals where fluorination can enhance biological activity and metabolic stability .
Catalyst in Chemical Reactions
The compound’s fluorinated moieties make it an excellent candidate for use as a catalyst in certain chemical reactions. Its ability to stabilize transition states and intermediates during reactions can lead to increased reaction rates and improved yields. This is especially useful in reactions where precise control over the reaction pathway is necessary.
Agricultural Chemical Research
In the field of agrochemicals, 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile can be utilized to develop new pesticides and herbicides. The fluorinated groups in the compound may contribute to the creation of products with enhanced efficacy, selectivity, and environmental stability, addressing the need for more sustainable agricultural practices.
Material Science Applications
This compound’s robustness under various conditions makes it suitable for material science applications. It can be incorporated into polymers to impart special properties such as resistance to solvents, oils, and other chemicals. This makes it valuable for creating specialized materials that require durability and chemical resistance .
Pharmaceutical Development
The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their pharmacokinetic and pharmacodynamic profiles4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile can be used to synthesize fluorinated analogs of medicinal compounds, potentially leading to drugs with improved efficacy, reduced toxicity, and better absorption and distribution within the body .
Fluorinated Building Blocks
As a fluorinated building block, this compound provides a starting point for the synthesis of a wide range of fluorinated organic molecules. Its structure allows for the introduction of fluorine atoms into other molecules, which is highly desirable in various branches of chemical research, including the development of new fluorinated materials and pharmaceuticals .
Safety and Hazards
Propiedades
IUPAC Name |
4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-8(19-10(14,15)16)9(12,13)18-7-3-1-6(5-17)2-4-7/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTHLNLTABSCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(C(OC(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide](/img/structure/B2875811.png)
![3-chloro-N-[1-(2-furylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2875813.png)
amino]ethanesulfonyl fluoride](/img/structure/B2875816.png)




![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2875823.png)


![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2875827.png)